molecular formula C7H5BrClF B1287031 2-Bromo-4-chloro-6-fluorotoluene CAS No. 1082040-50-3

2-Bromo-4-chloro-6-fluorotoluene

Cat. No.: B1287031
CAS No.: 1082040-50-3
M. Wt: 223.47 g/mol
InChI Key: GJIIZLQZXRJLQM-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-6-fluorotoluene can be synthesized through a multi-step chemical reaction starting from toluene. One common method involves the halogenation of toluene to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. This process typically involves the use of reagents such as bromine, chlorine, and hydrogen fluoride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while oxidation reactions can produce benzaldehydes or benzoic acids .

Scientific Research Applications

2-Bromo-4-chloro-6-fluorotoluene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorotoluene involves its interaction with molecular targets through various chemical reactions. The halogen atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the halogen atoms. This process involves the formation of a cationic intermediate, which is stabilized by the aromatic ring. The compound can also undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom bonded to the halogen, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-6-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIIZLQZXRJLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271184
Record name 1-Bromo-5-chloro-3-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-50-3
Record name 1-Bromo-5-chloro-3-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-3-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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